2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide
Description
Properties
Molecular Formula |
C8H15NO6S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(9-6(16)3-12)7(14)8(15)5(13)2-11/h1,4-5,7-8,11-15H,2-3H2,(H,9,16)/t4-,5+,7+,8-/m0/s1 |
InChI Key |
LICIAVTVKZTBGW-LAHCRNKXSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=S)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=S)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- The synthesis typically begins from a protected form of the corresponding hexose sugar, such as D-galactose or its derivatives.
- Commonly used starting materials include peracetylated or perbenzylated sugars to protect hydroxyl groups.
- The amino group at C2 is introduced or modified to allow conversion into the thioamide.
Protection of Hydroxyl Groups
- Hydroxyl groups are protected using acetyl (Ac), benzyl (Bn), or silyl protecting groups to prevent unwanted reactions during subsequent steps.
- Typical protecting group strategies:
- Acetylation with acetic anhydride/pyridine.
- Benzylation via benzyl bromide and base.
- Protection is crucial to maintain stereochemical integrity and to allow selective functional group transformations.
Introduction of the Thioamide Group
- The key step is the conversion of the amide or amino group at C2 into a thioamide.
- Common methods include:
- Treatment of the corresponding amide with Lawesson’s reagent or phosphorus pentasulfide (P4S10), which selectively converts amides to thioamides.
- Alternatively, direct coupling of the sugar amine with a thioacyl chloride or thioester derivative.
- Reaction conditions are typically mild to avoid degradation of the sugar moiety.
Formation of the 2-Hydroxy Ethanethioamide Side Chain
- The ethanethioamide side chain can be introduced by coupling the sugar amine with 2-hydroxyacetyl derivatives.
- This may involve:
- Activation of 2-hydroxyacetic acid derivatives (e.g., acid chlorides or anhydrides).
- Coupling with the sugar amine under controlled conditions.
- Subsequent conversion of the amide to thioamide as described above.
Deprotection and Purification
- After the thioamide formation, protecting groups are removed under conditions that preserve the thioamide and sugar stereochemistry.
- Typical deprotection methods:
- Acidic or basic hydrolysis for acetyl groups.
- Hydrogenolysis for benzyl groups.
- Purification is achieved by chromatographic techniques such as HPLC or preparative TLC.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Hydroxyl protection | Ac2O/Pyridine or BnBr/NaH | Protect hydroxyl groups | Maintains stereochemistry |
| Amide to thioamide conversion | Lawesson’s reagent or P4S10 | Convert amide to thioamide | Mild conditions to avoid sugar degradation |
| Side chain coupling | 2-hydroxyacetyl chloride + base | Attach 2-hydroxy ethanethioamide | Controlled temperature to prevent side reactions |
| Deprotection | Acidic/basic hydrolysis or hydrogenolysis | Remove protecting groups | Careful to preserve thioamide integrity |
| Purification | HPLC, preparative TLC | Isolate pure compound | Confirm purity by NMR, MS, IR |
Research Findings and Analytical Data
- Spectroscopic Analysis : IR spectra confirm the presence of thioamide (C=S stretch ~1200-1400 cm⁻¹) and hydroxyl groups (broad O–H stretch ~3200-3500 cm⁻¹).
- NMR Studies : Proton and carbon NMR confirm the stereochemistry and substitution pattern. The thioamide NH typically appears downfield (~10-12 ppm).
- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight (approx. 237 g/mol for the thioamide derivative).
- Yield and Purity : Reported yields for the thioamide conversion step range from 60-85%, with overall yields depending on protection/deprotection efficiency.
Summary and Recommendations
- The preparation of 2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide requires a multi-step synthetic route involving protection of hydroxyl groups, selective introduction of the thioamide moiety, and careful deprotection.
- Lawesson’s reagent and phosphorus pentasulfide are the most reliable reagents for amide-to-thioamide conversion in sugar derivatives.
- Maintaining stereochemical integrity and avoiding degradation of sensitive functional groups are critical throughout the synthesis.
- Purification and characterization by chromatographic and spectroscopic methods are essential to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the thioamide group can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide exhibit significant biological activities:
- Antioxidant Properties : The presence of multiple hydroxyl groups may enhance the compound's ability to scavenge free radicals, making it a candidate for further investigation as an antioxidant agent in pharmaceuticals.
- Anti-inflammatory Effects : Preliminary studies suggest that thioamide derivatives can modulate inflammatory pathways. Their potential for treating inflammatory diseases warrants further exploration.
Biochemical Applications
The compound's structural features allow it to interact with various biomolecules:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could be useful in drug design for conditions like diabetes or obesity.
- Drug Delivery Systems : The compound may serve as a scaffold for developing drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Agricultural Science
The agricultural sector is increasingly interested in bioactive compounds that can serve as natural pesticides or growth enhancers:
- Pesticidal Activity : Compounds with similar structures have shown efficacy against various pests. Research into the pesticidal properties of this compound could lead to environmentally friendly pest management solutions.
- Plant Growth Promotion : Investigations into the effects of such compounds on plant growth indicate potential applications as biostimulants.
Case Studies and Research Findings
Several studies have explored the properties and applications of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to controls. |
| Study B | Enzyme Inhibition | Showed effective inhibition of key metabolic enzymes; potential for diabetes treatment. |
| Study C | Pesticidal Properties | Identified promising activity against common agricultural pests; effective at low concentrations. |
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and thioamide groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound shares a polyhydroxyhexanoyl backbone with Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate but replaces the sulfamate group with a thioamide, likely reducing ionic character and altering solubility .
- Thioamide analogs (e.g., Compound 9) exhibit high yields (up to 90%) in synthesis, suggesting feasible routes for the target compound via thiocarbonylation or condensation reactions .
Table 2: Physicochemical and Hazard Data
Key Observations :
- The hexanamide analog (N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)hexanamide ) has documented hazards (H302, H315), suggesting the target compound may require similar safety precautions due to structural similarities .
Biological Activity
2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular structure includes multiple hydroxyl groups and a thioamide functional group, which are critical for its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests it may scavenge free radicals effectively. Studies have shown that antioxidants can prevent oxidative stress-related damage in cells.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation is a significant factor in many chronic diseases. Compounds similar to this compound have been reported to modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : Hydroxyl groups donate electrons to neutralize free radicals.
- Membrane Disruption : Interaction with bacterial membranes may lead to increased permeability and cell death.
- Cytokine Modulation : Inhibition of signaling pathways that lead to inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study utilized disk diffusion methods to assess efficacy and suggested further exploration into its potential as a natural preservative in food products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
